Propyl acetate

Description

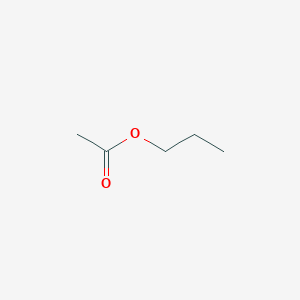

Propyl acetate is an acetate ester obtained by the formal condensation of acetic acid with propanol. It has a role as a fragrance and a plant metabolite. It is functionally related to a propan-1-ol.

This compound is a natural product found in Zingiber mioga, Saussurea involucrata, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYONYBAUNKHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2, Array | |

| Record name | N-PROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021901 | |

| Record name | Propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with a fruity, pear-raspberry odour, Colorless liquid with a mild, fruity odor. | |

| Record name | N-PROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/97 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

214.9 °F at 760 mmHg (USCG, 1999), 101.3 °C, 101.00 to 102.00 °C. @ 760.00 mm Hg, 101.6 °C, 215 °F | |

| Record name | N-PROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/97 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

58 °F (USCG, 1999), 14 °C, 55 °F (13 °C) (Closed cup), 10 °C c.c., 55 °F | |

| Record name | N-PROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/97 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), Miscible with alcohols, ketones, esters, hydrocarbons, Soluble in carbon tetrachloride, MISCIBLE WITH CASTOR AND LINSEED OILS, In water, 1.89X10+4 mg/L at 20 °C, 18.9 mg/mL at 20 °C, Solubility in water, g/100ml at 16 °C: 1.6 (poor), miscible with alcohol, ether; soluble 1ml in 60ml water, 1 ml in 1 ml 95% alcohol (in ethanol), 2% | |

| Record name | N-PROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Propyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.886 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 25 °C, Bulk density: 7.36 lb/gal, Relative density (water = 1): 0.9, 0.880-0.886, 0.84 | |

| Record name | N-PROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/97 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.52 (Air = 1), Relative vapor density (air = 1): 3.5 | |

| Record name | N-PROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

67.21 mmHg (USCG, 1999), 35.9 [mmHg], VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated), 35.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.3, 25 mmHg | |

| Record name | N-PROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/97 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-60-4 | |

| Record name | N-PROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AWM8C91G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/97 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, propyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AJ381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (USCG, 1999), -93 °C, -92 °C, -134 °F | |

| Record name | N-PROPYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PROPYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/97 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Propyl Acetate: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Core Physical and Chemical Properties of Propyl Acetate for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as n-propyl acetate, is an organic ester with the chemical formula C₅H₁₀O₂.[1] It is a colorless liquid with a characteristic fruity odor, often described as pear-like.[1][2][3] This solvent finds widespread use in various industries, including coatings, printing inks, cosmetics, and pharmaceuticals, owing to its excellent solvency for a wide range of organic compounds and resins.[3][4] For researchers, particularly in drug development and formulation, a thorough understanding of its physical and chemical properties is paramount for its effective and safe application. This technical guide provides a detailed overview of the core properties of this compound, experimental protocols for their determination, and key safety information.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][4] |

| Molecular Weight | 102.13 g/mol | [1][3][4] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Mild, fruity (pear-like) | [1][2][3] |

| Boiling Point | 101.4 - 102 °C | [3][4][5] |

| Melting Point | -95 °C | [3][5] |

| Density | 0.88 - 0.891 g/cm³ at 20°C | [3][4][5] |

| Solubility in Water | Limited (approx. 1.6 - 2 g/100 mL at 16-20°C) | [6] |

| Solubility in Organic Solvents | Miscible with most common organic solvents (alcohols, ketones, esters) | [2][4] |

| Vapor Pressure | 25 - 35.9 mmHg at 20-25°C | [1][6] |

| Refractive Index (n²⁰/D) | ~1.384 | [2] |

Chemical and Safety Properties

| Property | Value/Information | Reference(s) |

| CAS Number | 109-60-4 | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | n-Propyl acetate, 1-propyl acetate, Propyl ethanoate | [3] |

| Flash Point | 12.8 - 14 °C (Closed Cup) | [2][4][5] |

| Autoignition Temperature | ~380 - 430 °C | [5][7] |

| Explosive Limits in Air | Lower: ~1.7 - 2.0% (v/v), Upper: ~8.0% (v/v) | [5] |

| Stability | Stable under normal conditions. | [5][8] |

| Reactivity | Reacts with strong oxidants, strong acids, and strong bases. | [2][8] |

| Incompatibilities | Strong oxidizing agents. | [8][9] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | [5][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Peaks and Information | Reference(s) |

| ¹H NMR | Expect four distinct signals corresponding to the different proton environments. | [10] |

| ¹³C NMR | Expect five distinct signals corresponding to the five different carbon environments. | [10][11] |

| Infrared (IR) | A strong, sharp C=O stretching vibration peak around 1745 cm⁻¹ is characteristic of the ester functional group. A C-O stretching vibration is observed around 1238 cm⁻¹. | [10] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 102 may not be prominent. The base peak is often observed at m/z 43, which can be attributed to the [CH₃C=O]⁺ fragment. | [10] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are provided below. These protocols are intended as a guide and may need to be adapted based on available equipment and specific research requirements.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Procedure:

-

Place a small amount of this compound into a fusion tube.

-

Invert a capillary tube, sealed at one end, and place it into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer.

-

Heat the apparatus slowly and uniformly in a heating bath.[12]

-

Observe the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[12]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[13]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

Procedure:

-

Carefully clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Bring the pycnometer and its contents to the desired temperature (e.g., 20°C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[14]

Determination of Solubility (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a substance in a solvent.

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand to separate the undissolved and dissolved phases.

-

Carefully extract a sample from the solvent phase, ensuring no undissolved this compound is included.

-

Analyze the concentration of this compound in the solvent using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[15]

Fischer Esterification: Synthesis of this compound

This compound is commonly synthesized by the Fischer esterification of acetic acid and propan-1-ol, using a strong acid catalyst such as sulfuric acid.[2][16]

Procedure:

-

Combine 1-propanol and acetic acid in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for a specified period to drive the reaction towards the products.

-

After cooling, the reaction mixture is typically washed with water and a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted acetic acid.[16]

-

The organic layer is then dried and purified by distillation to obtain pure this compound.[16]

Hydrolysis of this compound

As an ester, this compound can undergo hydrolysis to yield acetic acid and propan-1-ol. This reaction is typically catalyzed by an acid or a base.

Acid-Catalyzed Hydrolysis:

-

Reaction: CH₃COOCH₂CH₂CH₃ + H₂O ⇌ CH₃COOH + CH₃CH₂CH₂OH (in the presence of H⁺)

-

Protocol: The rate of hydrolysis can be monitored by titrating the amount of acetic acid produced over time. A known concentration of this compound is reacted in an acidic aqueous solution at a constant temperature. Aliquots are taken at regular intervals, and the reaction is quenched (e.g., by cooling). The concentration of acetic acid is then determined by titration with a standard solution of a strong base.[17]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[5][18]

-

Inhalation: May cause drowsiness or dizziness. High vapor concentrations can be irritating to the respiratory tract.[18]

-

Eye Contact: Causes serious eye irritation.[18]

-

Skin Contact: May cause skin irritation with prolonged contact.[18]

-

Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[5]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with practical experimental protocols and safety information. This information is intended to support researchers and scientists in the safe and effective use of this versatile solvent in their laboratory work.

References

- 1. This compound | C5H10O2 | CID 7997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 109-60-4 [chemicalbook.com]

- 3. What is this compound - Properties & Specifications [bouling-group.com]

- 4. nbinno.com [nbinno.com]

- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 6. hedinger.de [hedinger.de]

- 7. agilent.com [agilent.com]

- 8. corecheminc.com [corecheminc.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. propyl ethanoate infrared spectrum, mass spectrum, 1H NMR spectrum, 13C NMR spectra, molecular spectroscopy of propyl ethanoate, Doc Brown's advanced level chemistry notes [docbrown.info]

- 11. spectrabase.com [spectrabase.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. benchchem.com [benchchem.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. google.com [google.com]

- 18. cometchemical.com [cometchemical.com]

Synthesis of propyl acetate lab scale procedure

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Propyl Acetate

This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, a common solvent and fragrance, via Fischer esterification. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, safety information, and a summary of quantitative data.

Introduction

This compound, also known as propyl ethanoate, is an organic compound formed by the esterification of acetic acid and 1-propanol.[1] It is a colorless liquid recognized by its characteristic pear-like odor.[1] The most common laboratory synthesis method is the Fischer–Speier esterification, which involves reacting a carboxylic acid (acetic acid) with an alcohol (1-propanol) in the presence of a strong acid catalyst, typically sulfuric acid.[1] The reaction is reversible and requires heating to proceed at a reasonable rate.

Safety Precautions

The synthesis of this compound involves hazardous materials and procedures. Adherence to strict safety protocols is mandatory.

-

General Safety : Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile).[2] Ensure all glassware is properly secured.

-

Chemical Hazards :

-

This compound : Highly flammable liquid and vapor.[3][4] It can cause serious eye irritation and may cause drowsiness or dizziness.[3][5]

-

1-Propanol : Flammable liquid and vapor. Causes serious eye damage.

-

Glacial Acetic Acid : Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Concentrated Sulfuric Acid : Causes severe skin burns and eye damage. It is also a strong oxidizer.

-

-

Handling Precautions : Keep all chemicals away from heat, sparks, and open flames.[2][3] Ground/bond containers and receiving equipment to prevent static discharge.[4][5] When handling concentrated acids, add the acid slowly to other liquids and cool the mixture as necessary, as the dilution process is exothermic.

-

Emergency Procedures : An eyewash station and safety shower should be readily accessible.[5] In case of skin contact, wash the affected area thoroughly with soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move to fresh air.[6]

Reaction Mechanism: Fischer Esterification

The synthesis proceeds via the Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic. The nucleophilic oxygen of the 1-propanol then attacks this carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the this compound ester and regenerates the acid catalyst.

References

Thermodynamic Properties of Propyl Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of propyl acetate, a crucial solvent in various scientific and industrial applications. This document summarizes key quantitative data from scholarly articles, details the experimental protocols used to obtain this data, and presents a visual representation of the relationships between these properties and their measurement techniques.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound, compiled from various scholarly sources.

Table 1: Heat Capacity (C_p) of this compound

| Phase | Temperature (K) | Heat Capacity (J/mol·K) | Reference |

| Gas | 373.80 | 156.98 | [von Geiseler G., 1973][1] |

| Gas | 375.00 | 153.64 | [Connett J.E., 1976][1] |

| Gas | 385.20 | 160.33 | [von Geiseler G., 1973][1] |

| Gas | 392.39 | 162.46 | [von Geiseler G., 1973][1] |

| Gas | 400.00 | 162.33 | [Connett J.E., 1976][1] |

| Gas | 403.07 | 165.52 | [von Geiseler G., 1973][1] |

| Gas | 413.01 | 168.70 | [von Geiseler G., 1973][1] |

| Gas | 425.00 | 171.19 | [Connett J.E., 1976][1] |

| Gas | 450.00 | 178.95 | [Connett J.E., 1976][1] |

| Liquid | 298.15 | 196.07 | [Jimenez, Romani, et al., 1986] |

| Liquid | 292-382 | 194.1 | [von Reis, 1881][2] |

Table 2: Enthalpy of Vaporization (Δ_vap H) of this compound

| Temperature (K) | Enthalpy of Vaporization (kJ/mol) | Reference |

| 298.15 | 36.9 | [Majer and Svoboda, 1985] |

| 374.8 (Boiling Point) | 33.3 | [Majer and Svoboda, 1985] |

Table 3: Vapor Pressure of this compound

| Temperature (K) | Vapor Pressure (kPa) | Reference |

| 293.15 | 4.79 | [PubChem CID 7997][3] |

| 312.22 - 374.03 | See Antoine Equation | [Polák and Mertl, 1965] |

Antoine Equation Parameters (Polák and Mertl, 1965): log₁₀(P) = A - (B / (T + C)) Where P is in bar and T is in Kelvin. A = 4.14386 B = 1283.861 C = -64.378

Table 4: Density of Liquid this compound

| Temperature (K) | Density (g/cm³) | Reference |

| 293.15 | 0.888 | [Sigma-Aldrich][4] |

| 298.15 | 0.888 | [Sigma-Aldrich][4] |

Table 5: Viscosity of Liquid this compound

| Temperature (K) | Viscosity (mPa·s) | Reference |

| 293.15 | 0.58 | [Univar Solutions] |

Experimental Protocols

This section details the methodologies employed in the cited scholarly articles to determine the thermodynamic properties of this compound.

Heat Capacity Measurement

Gas Phase Heat Capacity (Flow Calorimetry): The heat capacity of gaseous this compound was determined using a flow calorimeter.[5][6] In this method, the vapor is passed through a tube at a constant flow rate and heated by a known amount of electrical energy. The resulting temperature increase of the vapor is measured.

-

Apparatus: The flow calorimeter typically consists of a vaporizer to generate a steady stream of vapor, a calorimetric tube where heating occurs, and temperature sensors (e.g., platinum resistance thermometers) at the inlet and outlet. The entire apparatus is housed in an adiabatic shield to minimize heat loss.

-

Procedure:

-

A constant flow rate of this compound vapor is established and allowed to reach thermal equilibrium within the calorimeter.

-

A known electrical power is supplied to the heater within the calorimetric tube.

-

The steady-state temperatures at the inlet and outlet of the heater are recorded.

-

The molar flow rate of the vapor is determined, often by condensing the vapor after it exits the calorimeter and measuring the mass of the condensate over a specific time interval.

-

-

Calculation: The molar heat capacity at constant pressure (C_p) is calculated using the equation: C_p = (Q - Q_loss) / (n * ΔT) where Q is the electrical heat supplied, Q_loss is the heat loss (determined through calibration experiments), n is the molar flow rate, and ΔT is the temperature difference between the outlet and inlet.

Liquid Phase Heat Capacity (Differential Scanning Calorimetry - DSC): The specific heat capacity of liquid this compound can be determined using differential scanning calorimetry (DSC).[7] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Apparatus: A differential scanning calorimeter equipped with a sample and reference pan.

-

Procedure:

-

An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated.

-

A known mass of liquid this compound is hermetically sealed in the sample pan, and the measurement is performed under the same conditions.

-

-

Calculation: The specific heat capacity of the sample (c_p,sample) is calculated by comparing the heat flow signals of the baseline, standard, and sample at a given temperature: c_p,sample = (c_p,standard * m_standard * Δq_sample) / (m_sample * Δq_standard) where m is mass and Δq is the difference in heat flow between the sample/standard and the baseline.

Enthalpy of Vaporization Measurement (Calorimetry)

The enthalpy of vaporization can be measured directly using a vaporization calorimeter or indirectly using differential scanning calorimetry.[8][9][10]

-

Apparatus: A vaporization calorimeter consists of a vessel containing the liquid sample, a heater to induce vaporization, and a system to measure the amount of vapor produced. For DSC, a pierced crucible is used.

-

Procedure (Vaporization Calorimetry):

-

The liquid this compound is brought to its boiling point at a constant pressure.

-

A known amount of electrical energy is supplied to the heater, causing a specific amount of the liquid to vaporize.

-

The amount of vaporized substance is determined, for example, by condensing the vapor and weighing the condensate.

-

-

Procedure (DSC):

-

A small amount of this compound is placed in a pierced crucible.

-

The sample is heated at a constant rate.

-

An endothermic peak is observed at the boiling point, and the area of this peak is integrated to determine the enthalpy of vaporization.[8]

-

-

Calculation: The molar enthalpy of vaporization (Δ_vap H) is the supplied heat divided by the number of moles of the vaporized substance.

Vapor Pressure Measurement (Static Method)

The vapor pressure of this compound as a function of temperature can be determined using a static method.[11]

-

Apparatus: The setup consists of a thermostated equilibrium cell containing the degassed liquid sample, a pressure transducer, and a temperature sensor.

-

Procedure:

-

The this compound sample is thoroughly degassed to remove any dissolved air.

-

The sample is placed in the equilibrium cell, which is then immersed in a constant-temperature bath.

-

The system is allowed to reach thermal and phase equilibrium.

-

The pressure of the vapor in equilibrium with the liquid is measured at a known, stable temperature.

-

This procedure is repeated at various temperatures to obtain a vapor pressure curve.

-

Density Measurement (Vibrating Tube Densimeter)

The density of liquid this compound can be precisely measured using a vibrating tube densimeter.[12][13][14]

-

Apparatus: The core of the instrument is a U-shaped glass tube that is electronically excited to vibrate at its characteristic frequency.

-

Procedure:

-

The instrument is calibrated using two fluids of known density (e.g., dry air and pure water).

-

The sample of this compound is introduced into the vibrating tube, which is maintained at a constant temperature.

-

The resonant frequency of the tube filled with the sample is measured.

-

-

Calculation: The density of the sample is calculated from the measured oscillation period and the calibration constants of the instrument. The working equation is typically of the form: ρ = A * τ² - B where ρ is the density, τ is the oscillation period, and A and B are calibration constants.[12]

Viscosity Measurement (Ubbelohde Viscometer)

The kinematic viscosity of liquid this compound can be determined using an Ubbelohde capillary viscometer.[15][16][17][18][19]

-

Apparatus: An Ubbelohde viscometer is a glass capillary instrument with a suspended level bulb, which ensures that the measurement is independent of the volume of liquid in the viscometer.

-

Procedure:

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up into the measuring bulb by suction.

-

The time taken for the liquid meniscus to fall between two calibrated marks on the capillary is measured accurately.

-

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K * t where K is the viscometer constant (determined by calibration with a fluid of known viscosity) and t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).

Interrelation of Thermodynamic Properties

The following diagram illustrates the logical relationships between the key thermodynamic properties of this compound and the experimental techniques used for their determination.

Caption: Relationship between thermodynamic properties and experimental methods.

References

- 1. n-Propyl acetate [webbook.nist.gov]

- 2. n-Propyl acetate [webbook.nist.gov]

- 3. This compound | C5H10O2 | CID 7997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 乙酸丙酯 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. mdpi.com [mdpi.com]

- 8. calnesis.com [calnesis.com]

- 9. books.rsc.org [books.rsc.org]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Utilization of a High-Pressure Vibrating Tube Densimeter for Liquids at Temperatures Down to 100 K - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. cenam.mx [cenam.mx]

- 16. Ubbelohde viscometer | Viscosity of Polymers | SPIC Emmen [spic-emmen.com]

- 17. martests.com [martests.com]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. researchgate.net [researchgate.net]

Spectroscopic Analysis of Propyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of propyl acetate, a common solvent and fragrance material. The following sections detail the characteristic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring this data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits distinct peaks corresponding to its ester functionality and aliphatic chains.

| Peak (cm⁻¹) | Intensity/Shape | Functional Group Assignment |

| ~1740 | Strong, Sharp | C=O (Carbonyl) stretch of the ester |

| 2970-2850 | Broad | C-H stretching vibrations |

| ~1370 | Medium | C-O stretching |

| ~1160 | Medium | C-O stretching |

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

The acquisition of an IR spectrum for a liquid sample like this compound typically follows this protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the accompanying software (e.g., OMNIC) is running. Allow the instrument to warm up for 10-15 minutes to stabilize.

-

Background Collection: Before analyzing the sample, a background spectrum must be collected to account for atmospheric and instrumental interferences. Ensure the sample stage, diamond, and arm of the attenuated total reflectance (ATR) accessory are clean. Solvents like methanol or acetone can be used for cleaning. Initiate the background scan from the software.

-

Sample Application: Place a small drop of this compound onto the diamond crystal of the ATR accessory, ensuring the entire crystal is covered. For volatile liquids, a cover can be used to minimize evaporation during data collection.

-

Sample Spectrum Collection: Initiate the sample scan through the software. The instrument will collect a specified number of scans to generate the final spectrum.

-

Data Processing: After data collection, the spectrum can be saved. For further analysis, the data can be exported as a CSV file.

-

Cleaning: Thoroughly clean the ATR crystal and any other contaminated surfaces after the analysis is complete.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows four distinct signals, corresponding to the four different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.023 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| 2.050 | Singlet | 3H | -O-C(=O)-CH₃ |

| 1.65 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| 0.95 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays five signals, corresponding to the five carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| 171.1 | C =O (Carbonyl) |

| 66.0 | -O-CH₂ -CH₂-CH₃ |

| 22.0 | -O-CH₂-CH₂ -CH₃ |

| 21.0 | -O-C(=O)-CH₃ |

| 10.4 | -O-CH₂-CH₂-CH₃ |

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound:

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[1]

-

Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.[2] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]

-

Cap the NMR tube securely.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner and place it in the sample depth gauge to ensure correct positioning within the magnet.[3]

-

Insert the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Locking: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[1]

-

Shimming: The homogeneity of the magnetic field is optimized, either manually or automatically, to improve spectral resolution.[1]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[1]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data acquisition.[1]

-

-

Data Processing:

-